molecular formula C16H17BrN2O B2794104 8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2176124-30-2

8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2794104
CAS No.: 2176124-30-2
M. Wt: 333.229
InChI Key: WAUZWPIAAYWVGR-UHFFFAOYSA-N
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Description

Its structure features:

  • A rigid bicyclic core with a nitrogen atom at position 6.
  • A cyclopropylidene moiety at position 3, contributing steric bulk and conformational rigidity.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c17-13-5-12(8-18-9-13)16(20)19-14-3-4-15(19)7-11(6-14)10-1-2-10/h5,8-9,14-15H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUZWPIAAYWVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a derivative of the bicyclic azabicyclo[3.2.1]octane structure, which has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-(5-bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is C₁₄H₁₃BrN₂O, with a molecular weight of approximately 320.138 g/mol. The compound features a brominated pyridine ring and an azabicyclic structure, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₃BrN₂O
Molecular Weight320.138 g/mol
Density1.491 g/cm³
Boiling Point441.3 ºC
Flash Point220.7 ºC

Research indicates that derivatives of the azabicyclo[3.2.1]octane class act primarily as monoamine reuptake inhibitors (MRI), which are crucial in treating various neuropsychiatric disorders such as depression, anxiety, and ADHD. Specifically, these compounds inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine in the central nervous system (CNS) .

Neurotransmitter Reuptake Inhibition

The inhibition of monoamine transporters by this compound can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions:

  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)
  • Dopamine Transporter (DAT)

Therapeutic Applications

The potential therapeutic applications of 8-(5-bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane include:

  • Depression : By enhancing serotonin levels, it may alleviate symptoms associated with major depressive disorder.
  • Anxiety Disorders : Its action on norepinephrine could help manage anxiety symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Similar mechanisms may improve attention and reduce impulsivity.

Case Studies and Research Findings

Several studies have evaluated the efficacy of azabicyclo[3.2.1]octane derivatives:

  • Efficacy in Animal Models : Research has shown that compounds similar to 8-(5-bromopyridine-3-carbonyl)-3-cyclopropylidene exhibit significant antidepressant-like effects in rodent models when administered at various dosages .
  • Structure-Activity Relationship (SAR) : A study on structurally related compounds indicated that modifications to the azabicyclo framework can enhance selectivity for specific monoamine transporters, suggesting that careful design can optimize therapeutic outcomes .
  • Clinical Implications : A review highlighted that compounds within this class have been studied for their potential to treat not only mood disorders but also chronic pain conditions due to their ability to modulate neurotransmitter systems involved in pain perception .

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures can exhibit activity against various targets, including:

  • Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs are crucial in cancer therapy, as they regulate cell cycle progression. The compound's ability to inhibit CDK activity could be explored in the development of anticancer drugs .

Neuropharmacology

Given its bicyclic structure, there is potential for this compound to interact with neurotransmitter systems. Compounds similar to this have shown promise in modulating:

  • Dopaminergic and serotonergic pathways : This could lead to applications in treating neuropsychiatric disorders such as depression or schizophrenia.

Synthetic Chemistry

The unique structure of 8-(5-bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane makes it a valuable intermediate for synthesizing other complex molecules. Its derivatives may serve as building blocks in the synthesis of:

  • Novel heterocycles : These can be used in drug discovery and development processes.

Case Study 1: CDK Inhibition

A study highlighted the effectiveness of similar compounds in inhibiting CDK4/6, suggesting that modifications to the bicyclic framework could enhance selectivity and potency against specific cancer types . This emphasizes the need for further exploration of how structural variations impact biological activity.

Case Study 2: Neuroactive Compounds

Research into related azabicyclic structures has demonstrated their potential as neuroactive agents. For instance, compounds targeting serotonin receptors have shown efficacy in preclinical models for anxiety disorders . The implications for this compound suggest it could be developed into a therapeutic agent targeting similar pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane with key analogs from the evidence:

Compound Name Substituents (Position 8) Substituents (Position 3) Yield (%) Elemental Analysis (C/H/N) Key Features
Target Compound 5-Bromopyridine-3-carbonyl Cyclopropylidene N/A N/A Bromine enhances lipophilicity
22e Cyclopropylmethyl Bis(4-fluorophenyl)methoxyethylidenyl 65 Calc: 64.98/6.43/2.71; Found: 64.62/6.17/2.50 High SERT/DAT selectivity
21f 4-Fluorobenzyl Diphenylmethoxyethylidenyl 67 Calc: 69.52/6.40/2.62; Found: 69.30/6.58/2.44 Fluorine improves metabolic stability
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane HCl 4-Bromobenzoyl None (saturated bicyclic core) N/A N/A Brominated aromatic moiety
Key Observations:
  • Substituent Effects: The target compound’s 5-bromopyridine-3-carbonyl group contrasts with 22e’s cyclopropylmethyl and 21f’s fluorobenzyl.
  • Rigidity vs. Flexibility : The cyclopropylidene in the target compound introduces strain and rigidity, similar to the ethylidenyl groups in 22e and 21f , which are associated with stereoselective transporter binding .
Transporter Affinity
  • 22e (cyclopropylmethyl-substituted) exhibits high selectivity for serotonin (SERT) and dopamine (DAT) transporters over norepinephrine transporters (NET), attributed to the cyclopropyl group’s steric effects .
  • The target compound’s 5-bromopyridine-3-carbonyl may mimic the diphenylmethoxy groups in 21f and 22e , which engage in π-π interactions with transporter pockets. However, bromine’s electron-withdrawing nature could alter binding kinetics .
Receptor Modulation
  • Analogs like 8-benzhydryl-nortropane (from ) act as NOP receptor agonists, suggesting the bicyclic scaffold’s versatility. The target’s bromopyridine substituent may shift activity toward other GPCRs or ion channels .

Q & A

Q. What synthetic strategies are recommended for constructing the bicyclo[3.2.1]octane core in this compound?

The bicyclo[3.2.1]octane scaffold can be synthesized via intramolecular cyclization or ring-closing metathesis. For example, similar azabicyclo structures (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine derivatives) are synthesized using reductive amination or acid-catalyzed cyclization of pyrrolidine precursors . Key steps include protecting group strategies (e.g., Boc protection for nitrogen atoms) and stereochemical control via chiral auxiliaries or catalysts .

Q. How can the 5-bromopyridine-3-carbonyl moiety be introduced into the bicyclo framework?

The bromopyridine group is typically coupled via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions. For instance, 3-bromopyridine derivatives (CAS 626-55-1) are reactive intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings . Optimize reaction conditions (e.g., ligand choice, solvent polarity) to minimize steric hindrance from the bicyclo system.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Use 1H/13C NMR to confirm stereochemistry (e.g., cyclopropylidene geometry) and high-resolution mass spectrometry (HRMS) for molecular weight validation. HPLC-MS with chiral columns can resolve enantiomers, while FT-IR verifies carbonyl and C-Br bond presence . For crystalline derivatives, X-ray diffraction provides absolute configuration .

Advanced Research Questions

Q. How does the cyclopropylidene group influence the compound’s conformational dynamics and reactivity?

The cyclopropylidene moiety introduces ring strain and restricts rotational freedom, altering electron distribution in the bicyclo system. Computational studies (e.g., DFT calculations) predict enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Experimentally, monitor kinetics via UV-Vis spectroscopy under varying pH/temperature to correlate strain with reactivity .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition assays, use a randomized block design (as in phytochemical studies ) to control variables like substrate concentration and incubation time. Pair with molecular docking simulations to map binding poses .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

Contradictions may arise from dynamic stereochemistry or solvent effects. Perform variable-temperature NMR to detect conformational exchange. For diastereomers, use NOESY/ROESY to distinguish spatial proximities. Cross-validate with X-ray crystallography if crystallizable .

Q. What methodologies address the environmental stability and degradation pathways of this compound?

Follow protocols from long-term environmental impact studies (e.g., Project INCHEMBIOL ). Use accelerated degradation tests (e.g., UV irradiation, hydrolysis at pH 3–9) and analyze products via LC-QTOF-MS . Assess bioaccumulation potential using logP measurements and QSAR models .

Q. How can researchers optimize synthetic yields while minimizing byproducts from competing reactions?

Apply Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example, a split-plot design (as in agricultural chemistry ) efficiently tests multiple factors. Use in-situ monitoring (e.g., ReactIR) to detect intermediates and adjust conditions in real time .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference computational predictions (e.g., DFT) with empirical data to resolve discrepancies in reaction mechanisms or stereochemical outcomes .
  • Advanced Characterization : Combine synchrotron-based XAS (X-ray absorption spectroscopy) with EPR to study redox-active intermediates in catalytic cycles .

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